molecular formula C20H25N3O B2498648 2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097864-56-5

2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B2498648
CAS RN: 2097864-56-5
M. Wt: 323.44
InChI Key: CESHJEZMDKJEBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that include condensation, cyclization, and functional group transformations. For example, the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid, which shares structural features with the compound of interest, demonstrates the complexity and the strategic approach required to obtain such molecules with high purity and specific configurations (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the three-dimensional configuration and electronic structure of the compound. For instance, the crystal structures of dihydropyridazin-3(2H)-ones reveal how intermolecular interactions, such as hydrogen bonding, influence the stabilization and packing of these molecules in the solid state (Dadou, Kansız, Daoui, El Kalai, Baydere, Saddik, Karrouchi, Dege, & Benchat, 2019).

Chemical Reactions and Properties

Chemical reactivity studies include examining the compound’s behavior in various chemical reactions, its reactivity towards different reagents, and the stability of the compound under different conditions. For example, recyclization reactions involving pyridazine rings to pyrazole demonstrate the compound’s ability to undergo structural transformations under specific conditions, providing insights into its chemical versatility (Dzvinchuk, Chernega, Lozinskii, & Tolmachev, 2008).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and optical properties, are crucial for understanding the compound's behavior in different environments and its suitability for specific applications. Studies on related compounds can provide estimates and insights into the physical characteristics of the compound of interest.

Chemical Properties Analysis

The chemical properties encompass the compound’s acidity or basicity, its potential for forming derivatives, and its stability under various chemical and physical conditions. Investigations into related compounds’ structure-activity relationships, as seen in studies of acetylcholinesterase inhibitors, offer a framework for predicting the chemical properties and potential biological activities of “2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one” (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Scientific Research Applications

Chemical Synthesis and Structural Modifications

One study discusses the recyclization of 2-(3,6-diaryl-2,5-dihydropyridazin-4-yl)-1H-benzimidazoles to 2-[(3,5-diarylpyrazol-4-yl)methyl]-1H-benzimidazoles, suggesting a mechanism that includes the formation and opening of a cyclopropane ring, which could be related to structural modifications of the compound (Dzvinchuk et al., 2008).

Pharmacological Research Applications

Another research focused on designing, synthesizing, and evaluating the structure-activity relationships of pyridazine derivatives, including compounds structurally similar to the specified molecule, as acetylcholinesterase inhibitors. This highlights the compound's potential application in pharmacological research, especially concerning neurodegenerative diseases (Contreras et al., 2001).

Crystal Structure Analysis

The crystal structures and Hirshfeld surface analyses of related compounds provide insights into the molecular and crystallographic properties, which are essential for understanding the compound's interactions at the molecular level (Dadou et al., 2019).

Catalytic Hydrogenation Processes

Research on the catalytic hydrogenation in the synthesis process of compounds structurally related to the specified molecule emphasizes the importance of optimizing reaction conditions and catalyst selection for efficient synthesis (Samardžić & Zrnčević, 2012).

Neuropharmacology

A study on the discovery of a histamine H(3) receptor inverse agonist, which utilized a structurally related compound, demonstrates the potential applications of such compounds in neuropharmacology, specifically for cognitive enhancement and wake-promoting activity (Hudkins et al., 2014).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20-9-8-19(18-6-7-18)21-23(20)15-17-10-12-22(13-11-17)14-16-4-2-1-3-5-16/h1-5,8-9,17-18H,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESHJEZMDKJEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

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